Pyrido[4,3-d]pyrimidin-5(6H)-one
Overview
Description
Pyrido[4,3-d]pyrimidin-5(6H)-one is a useful research compound. Its molecular formula is C7H5N3O and its molecular weight is 147.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Methods
Pyrido[4,3-d]pyrimidin-5(6H)-one is synthesized through various methods, offering insights into its chemical properties and potential applications. For instance, Ismail and Wibberley (1968) described the preparation of pyrido[4,3-d]pyrimidines from pryano[4,3-d]pyrimidin-5-ones, revealing the compound's formation through the action of bromine in acetic acid on 4-styrylpyrimidine-5-carboxylic acids (Ismail & Wibberley, 1968). Additionally, Wada et al. (1991) developed an anionic cycloaddition method for synthesizing pyrido[4,3-d]pyrimidin-5(6H)-ones, highlighting an innovative approach involving lithium diisopropylamine and diaryl imines (Wada, Hirai, & Hanaoka, 1991).
Medicinal Chemistry and Biological Activity
Pyrido[4,3-d]pyrimidines have shown multifaceted pharmacological profiles, including inhibitory properties against key biological targets. Fesenko and Shutalev (2013) mentioned the compound's notable inhibitory properties against epidermal growth factor receptor tyrosine kinase and dihydrofolate reductase, highlighting its significance in drug design and medicinal chemistry (Fesenko & Shutalev, 2013).
Antimicrobial Applications
The this compound structure has been explored for potential antimicrobial activities. For example, Alwan, Al Kaabi, and Hashim (2014) investigated new Schiff bases of pyrido[1,2-a]pyrimidine derivatives with amino acids for their potential as antibacterial and antitumor agents, showcasing the compound's relevance in addressing microbial resistance (Alwan, Al Kaabi, & Hashim, 2014).
Future Directions
Mechanism of Action
Target of Action
It’s known that related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .
Mode of Action
It’s known that pyrano[4,3-d]pyrimidin-5-ones, yield pyrido[4,3-d]pyrimidin-5(6H)-ones on treatment with amines
Biochemical Pathways
As mentioned earlier, related compounds have been used in the synthesis of tetrahydropteroic acid derivatives , suggesting a potential involvement in folate metabolism
Properties
IUPAC Name |
6H-pyrido[4,3-d]pyrimidin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-5-3-8-4-10-6(5)1-2-9-7/h1-4H,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBPQHGADOHBPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=CN=CN=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504766 | |
Record name | Pyrido[4,3-d]pyrimidin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74632-30-7 | |
Record name | Pyrido[4,3-d]pyrimidin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H-pyrido[4,3-d]pyrimidin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to obtain Pyrido[4,3-d]pyrimidin-5(6H)-ones?
A1: Several synthetic routes have been explored for Pyrido[4,3-d]pyrimidin-5(6H)-ones. Two notable methods include:
- From Pyrano[4,3-d]pyrimidin-5-ones: Pyrano[4,3-d]pyrimidin-5-ones, synthesized by reacting 4-styrylpyrimidine-5-carboxylic acids with bromine in acetic acid, can be further reacted with amines to yield Pyrido[4,3-d]pyrimidin-5(6H)-ones. []
- Anionic Cycloaddition: Treating methyl 2,4-dimethoxy-6-methyl-5-pyrimidinecarboxylate with lithium diisopropylamine, followed by a reaction with diaryl imines, yields cycloaddition products. Subsequent aromatization of these products using N-bromosuccinimide, through a benzylic bromination-dehydrobromination sequence, leads to the formation of Pyrido[4,3-d]pyrimidin-5(6H)-ones. []
Q2: Are there any reported domino reactions for the synthesis of related compounds?
A: Yes, a domino reaction approach has been described for synthesizing 7,12-dihydro-1,3,6,7,12-pentaazapleiadenes, which share structural similarities with Pyrido[4,3-d]pyrimidin-5(6H)-ones. This strategy utilizes readily available starting materials and highlights the potential for developing efficient synthetic routes for this class of compounds. []
Q3: Has the crystal structure of any Pyrido[4,3-d]pyrimidin-5(6H)-one derivative been determined?
A: Yes, the crystal structure of Pim1 kinase in complex with a this compound derivative, specifically 2-[(trans-4-aminocyclohexyl)amino]-4-{[3-(trifluoromethyl)phenyl]amino}this compound, has been reported. [] This structural information provides valuable insights into the binding mode and potential interactions of these compounds with biological targets.
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